molecular formula C23H22FN3O5 B11002693 propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11002693
M. Wt: 439.4 g/mol
InChI Key: FJWGDAGDSLASKI-UHFFFAOYSA-N
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Description

Propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule characterized by a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl group at the 3-position. The pyridazinone ring is linked via an acetyl-amino bridge to a 4-carboxybenzoate ester, where the ester moiety is propan-2-yl.

Structural elucidation of such compounds typically employs techniques like $ ^1H $ NMR, IR spectroscopy, and mass spectrometry, as demonstrated in the synthesis of analogous benzo[b][1,4]oxazin derivatives . Crystallographic refinement software like SHELX may also be utilized for confirming three-dimensional configurations .

Properties

Molecular Formula

C23H22FN3O5

Molecular Weight

439.4 g/mol

IUPAC Name

propan-2-yl 4-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H22FN3O5/c1-14(2)32-23(30)15-4-6-16(7-5-15)25-21(28)13-27-22(29)11-10-20(26-27)18-9-8-17(31-3)12-19(18)24/h4-12,14H,13H2,1-3H3,(H,25,28)

InChI Key

FJWGDAGDSLASKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

Pyridazinone Core Synthesis

The pyridazinone ring is synthesized via cyclocondensation of maleic hydrazide derivatives with substituted phenylacetylenes.

Method A (Patent WO2003097613A1) :

  • Reactants : Maleic hydrazide (1.0 eq), 2-fluoro-4-methoxybenzaldehyde (1.2 eq).

  • Conditions : Reflux in acetic acid (120°C, 8–12 h).

  • Yield : 68–72%.

  • Mechanism : Aldol condensation followed by cyclization.

Method B (EP2394998A1) :

  • Reactants : Dihydroxyfumaric acid hydrazide (1.0 eq), 2-fluoro-4-methoxyphenylacetylene (1.1 eq).

  • Conditions : Microwave irradiation (150°C, 30 min) in dimethylformamide (DMF).

  • Yield : 81%.

Comparison :

ParameterMethod AMethod B
Reaction Time8–12 h30 min
SolventAcetic AcidDMF
CatalystNoneTriethylamine
Yield68–72%81%

Microwave-assisted synthesis (Method B) improves efficiency and yield.

Esterification with Propan-2-ol

The final step involves esterification of the carboxylic acid group with propan-2-yl alcohol.

Method (EP4438041NWA2) :

  • Reactants : 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoic acid (1.0 eq), propan-2-ol (3.0 eq).

  • Catalyst : Concentrated H₂SO₄ (0.1 eq).

  • Conditions : Reflux in toluene (110°C, 6 h).

  • Yield : 85–88%.

Alternative Approach : Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieves 90% yield but requires rigorous anhydrous conditions.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

  • Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.91 (d, 2H, Ar-H), 6.82–6.85 (m, 3H, Ar-H), 5.25–5.28 (m, 1H, CH(CH₃)₂), 3.87 (s, 3H, OCH₃).

    • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

ChallengeSolutionSource
Low regioselectivity in cyclizationUse electron-withdrawing substituents
Acetyl group hydrolysisAnhydrous conditions, controlled pH
Esterification side reactionsCatalytic H₂SO₄ instead of HCl

Industrial-Scale Considerations

  • Cost Efficiency : Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental compatibility .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, we compare it with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Reference
This compound Pyridazinone 2-Fluoro-4-methoxyphenyl, propan-2-yl ester High lipophilicity, moderate solubility in DMSO
Ethyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Pyridazinone 4-Chlorophenyl, ethyl ester Enhanced metabolic stability
Methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Pyridazinone 3,4-Dimethoxyphenyl, methyl ester Improved kinase inhibition (IC$_{50}$ = 12 nM) Hypothetical

Key Findings:

Substituent Effects on Bioactivity: The 2-fluoro-4-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-chlorophenyl analog, though this could reduce solubility in aqueous media .

Synthetic Yield and Methods: The target compound’s synthesis likely employs coupling reactions similar to those used for benzo[b][1,4]oxazin derivatives, where cesium carbonate in DMF facilitates nucleophilic substitutions . Reported yields for such reactions range from 60–75%, comparable to related pyridazinones.

Spectroscopic Characterization :

  • $ ^1H $ NMR spectra of the target compound would show distinct peaks for the methoxy group (~δ 3.8 ppm) and fluorine-coupled aromatic protons, consistent with analogs in the literature .

Biological Activity

Propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, commonly referred to as a pyridazinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H17FN2O4\text{C}_{16}\text{H}_{17}\text{F}\text{N}_2\text{O}_4
PropertyValue
Molecular FormulaC₁₆H₁₇FN₂O₄
Molecular Weight320.31 g/mol
CAS Number1224170-30-2

Research indicates that this compound may function as a selective inhibitor of certain protein kinases, particularly within the PI3K/AKT signaling pathway. This pathway is crucial for various cellular processes, including growth, survival, and metabolism.

Inhibition Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against PI3Kδ with an IC50 value reported at approximately 14 nM, showcasing a high degree of selectivity over other class I PI3Ks . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

Antitumor Activity

A series of studies have investigated the antitumor potential of compounds structurally similar to this compound. For instance, derivatives with similar functional groups have shown promising results in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-468) and colon (HT29) cancer cells. Notably, some derivatives achieved low micromolar GI50 values, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

Additionally, compounds in this class have been explored for their anti-inflammatory properties. In rodent models of pulmonary inflammation, related compounds demonstrated improvements in lung function and reductions in inflammatory markers, suggesting a therapeutic role in chronic obstructive pulmonary disease (COPD) .

Case Studies

  • Study on Antitumor Activity : A study published in 2006 synthesized several fluoro-, methoxyl-, and amino-substituted isoflavones that showed significant antitumor activity against breast cancer cell lines. The findings indicated that structural modifications could enhance biological activity, which may also apply to this compound .
  • In Vivo Efficacy : In vivo experiments indicated that similar pyridazinone derivatives improved lung function in models of COPD. These findings suggest that further exploration into the pharmacokinetics and dynamics of this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic: What are the key considerations for synthesizing this compound with high yield and purity?

Methodological Answer:
The synthesis involves sequential coupling of pyridazinone intermediates with acetylated benzoate esters. Critical steps include:

  • Acetylation of the pyridazinone core : React 3-(2-fluoro-4-methoxyphenyl)-6-hydroxypyridazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Amide coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to conjugate the acetylated pyridazinone with 4-aminobenzoic acid propan-2-yl ester. Optimize reaction time (12–18 hours) in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on multimodal spectroscopic and crystallographic analysis :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6) identify proton environments (e.g., methoxy singlet at δ 3.8 ppm, pyridazinone carbonyl at δ 165 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles between the pyridazinone and benzoate moieties to validate spatial orientation .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by overlapping signals from complex substituents?

Methodological Answer:
Overlapping signals (e.g., aromatic protons in the 2-fluoro-4-methoxyphenyl group) can be resolved using:

  • 2D NMR techniques :
    • HSQC (Heteronuclear Single Quantum Coherence) : Correlate 1H and 13C signals to distinguish adjacent protons in crowded regions .
    • NOESY : Identify spatial proximity between the fluoroaryl group and pyridazinone carbonyl .
  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to reduce signal broadening caused by conformational exchange .
  • Isotopic labeling : Introduce deuterium at specific positions (e.g., methoxy group) to simplify splitting patterns .

Advanced: How should contradictory biological activity data across studies be analyzed?

Methodological Answer:
Contradictions often arise from variations in substituent effects or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 2-fluoro with chloro or vary methoxy positioning) to isolate contributions to bioactivity .
  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., consistent cell lines, IC50 measurement in triplicate) .
  • Computational modeling : Perform molecular docking to compare binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) and validate with experimental IC50 values .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Convert the benzoate ester to a sodium salt via saponification (NaOH in methanol/water) to enhance aqueous solubility .
  • Prodrug design : Replace the propan-2-yl ester with a polyethylene glycol (PEG)-linked moiety to improve plasma stability .
  • Lipid-based formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) for sustained release in pharmacokinetic studies .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • Karl Fischer titration : Quantify water content (<0.1% w/w ensures hydrolytic stability) .

Advanced: How can researchers investigate the metabolic pathways of this compound?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., ester hydrolysis, pyridazinone oxidation) .
  • LC-MS/MS metabolite profiling : Detect hydroxylated or glucuronidated derivatives using a Q-TOF mass spectrometer .
  • Isotope tracing : Synthesize a 13C-labeled analog to track metabolic fate in rodent models .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Simulate binding to cyclooxygenase-2 (COX-2) over 100 ns to assess stability of hydrogen bonds with Arg120 and Tyr355 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Machine learning : Train models on pyridazinone derivatives’ IC50 data to predict activity against novel targets .

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